5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of EN300-26678974 are yet to be identified. Imidazo[4,5-b]pyridine derivatives, to which this compound belongs, have been recognized as promising purine bioisosteres for potential medical applications . These compounds have been used in the design of drugs with valuable medicinal properties .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of biological activities, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of EN300-26678974 can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the chloro and carboxylic acid groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2.ClH/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7;/h2-3H,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMMDGNLYEKJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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